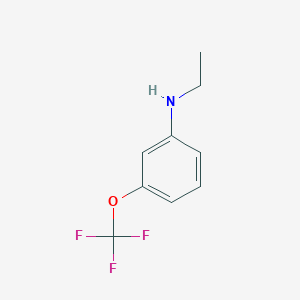

N-ethyl-3-(trifluoromethoxy)aniline

Übersicht

Beschreibung

“N-ethyl-3-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C9H10F3NO . It is used in chemical synthesis .

Synthesis Analysis

The synthesis of trifluoromethoxylated compounds, such as “this compound”, has been a topic of interest due to their importance in pharmaceuticals and agrochemicals . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent has been reported .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula CF3OC6H4NH2 . The molecular weight of this compound is 177.12 .Chemical Reactions Analysis

Methods for direct C-H trifluoromethoxylation of arenes and heteroarenes are rare, despite the importance of trifluoromethoxylated compounds for pharmaceuticals and agrochemicals . The trifluoromethoxylation reaction remains a challenge due to the limited availability of trifluoromethoxylation reagents and the instability of the trifluoromethoxide anion .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a refractive index of 1.466 (lit.) and a density of 1.325 g/mL at 25 °C (lit.) . The boiling point is 72-73 °C/8 mmHg (lit.) .Wissenschaftliche Forschungsanwendungen

Enzymatic Photometric Determination

N-ethyl-3-(trifluoromethoxy)aniline derivatives have been studied for their potential use as water-soluble hydrogen donors in the enzymatic photometric determination of hydrogen peroxide. These compounds have shown high absorbances at visible wavelengths in a range of pH environments, indicating their utility in this application (Tamaoku et al., 1982).

Organometallic Reagent Mediated Functionalization

The compound has been investigated for its reactivity in organometallic reagent mediated functionalization. Metalation (hydrogen/lithium permutation) of trifluoromethoxy-substituted anilines, including this compound, has been explored for structural elaboration, demonstrating its potential in synthetic chemistry (Leroux, Castagnetti, & Schlosser, 2003).

Electrooxidative Polymerization

The electrooxidative polymerization of aromatic compounds, including this compound, has been studied in various ionic liquids. This research is significant for understanding the polymerization rate, morphological structure, and electroconductivity of polymer films formed on electrodes (Sekiguchi, Atobe, & Fuchigami, 2003).

Electrochemical Investigations

Electrochemical studies have been conducted to understand the initial stages in the electrooxidation of this compound. This research provides insights into the absorbance peaks of intermediates and end products in electrooxidation, contributing to a better understanding of the electrochemical behavior of such compounds (Malinauskas & Holze, 1999).

Corrosion Inhibition

Research has been conducted on the use of certain aniline derivatives as corrosion inhibitors. While not directly related to this compound, these studies highlight the potential of aniline derivatives in protecting metal surfaces in corrosive environments, suggesting possible applications for this compound in this area (Daoud et al., 2014).

Synthetic Applications

Transition Metal Complexes and Antioxidant Activity

Bis(N-ethylbenzimidazol-2-ylmethyl)aniline and its transition metal complexes have been synthesized and characterized, with studies showing these complexes possess significant antioxidant activities. These findings may point to potential biomedical applications of similar aniline derivatives (Wu et al., 2015).

Alkylation Studies

Alkylation studies involving this compound derivatives have been explored, particularly for the synthesis of intermediates used in dyes and catalysts. This research provides insights into the role of structural features of catalysts in controlling conversion and selectivity in chemical reactions (Narayanan & Deshpande, 2000).

Electrochemical Synthesis and Corrosion Behavior

Poly(N-ethyl aniline) coatings, derived from this compound, have been studied for their corrosion resistance on metal alloys. Such coatings have shown significant corrosion resistance, indicating potential applications in protective coatings (Shah & Iroh, 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-ethyl-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-13-7-4-3-5-8(6-7)14-9(10,11)12/h3-6,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIVKOMCDMMWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine](/img/structure/B3074561.png)

![Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3074574.png)

![2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B3074582.png)

![5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine](/img/structure/B3074592.png)

![2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B3074594.png)

![2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3074629.png)

![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074643.png)

![2-Ethoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074647.png)